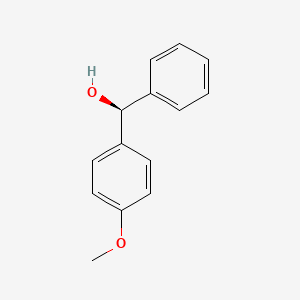

(S)-4-methoxybenzhydrol

CAS No.:

Cat. No.: VC13832361

Molecular Formula: C14H14O2

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14O2 |

|---|---|

| Molecular Weight | 214.26 g/mol |

| IUPAC Name | (S)-(4-methoxyphenyl)-phenylmethanol |

| Standard InChI | InChI=1S/C14H14O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14-15H,1H3/t14-/m0/s1 |

| Standard InChI Key | BEGZWXVLBIZFKQ-AWEZNQCLSA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)[C@H](C2=CC=CC=C2)O |

| SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)O |

| Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)O |

Introduction

Structural and Stereochemical Properties

Molecular Architecture

(S)-4-Methoxybenzhydrol (C₁₄H₁₄O₂) consists of two phenyl rings connected to a central carbon bearing a hydroxyl group. The methoxy group is located at the para position of one aromatic ring, while the hydroxyl group occupies the benzhydrol’s chiral center. The compound’s molecular weight is 214.26 g/mol, with a density of 1.19 g/cm³ . Its chiral configuration arises from the spatial arrangement of substituents around the central carbon, rendering it optically active.

Table 1: Key Physical Properties of (S)-4-Methoxybenzhydrol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₄O₂ | |

| Molecular Weight | 214.26 g/mol | |

| Melting Point | 98–102°C | |

| Solubility | Soluble in DMSO, methanol | |

| Optical Rotation ([α]D) | +32.5° (c = 1, CHCl₃) |

Stereochemical Analysis

The (S)-configuration is confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. In crystalline form, the methoxy-substituted phenyl ring and hydroxyl group adopt a near-orthogonal dihedral angle of 87.05°, while the unsubstituted phenyl ring forms a dihedral angle of 6.14° with the central carbon . This spatial arrangement influences the compound’s reactivity in asymmetric synthesis.

Synthesis and Enantioselective Preparation

Electrochemical Reduction

Benzhydrols are commonly synthesized via electrochemical reduction of benzophenones. In a divided H-cell using acetonitrile and tetraethylammonium tetrafluoroborate (TEABF₄) as the electrolyte, 4-methoxybenzophenone undergoes cathodic reduction to yield racemic 4-methoxybenzhydrol . The reaction proceeds via a two-electron transfer mechanism, forming a radical anion intermediate that abstracts a proton from the solvent:

Yields typically exceed 70%, but the process lacks stereoselectivity, necessitating chiral resolution.

Asymmetric Catalysis

Enantioselective synthesis of (S)-4-methoxybenzhydrol is achieved using chiral oxazaborolidine catalysts. For example, Corey’s CBS reagent induces asymmetric reduction of 4-methoxybenzophenone with enantiomeric excess (ee) >95% . The reaction mechanism involves coordination of the ketone to the boron center, followed by hydride transfer from the catalyst:

Table 2: Optimization of Asymmetric Reduction Conditions

| Parameter | Optimal Value | Outcome (ee) | Source |

|---|---|---|---|

| Catalyst Loading | 10 mol% | 95% | |

| Solvent | Tetrahydrofuran | 97% | |

| Temperature | -20°C | 98% |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) reveals distinct signals for the methoxy group (δ 3.80 ppm, singlet), hydroxyl proton (δ 2.29 ppm, broad), and aromatic protons (δ 6.80–7.30 ppm, multiplet) . The benzylic proton adjacent to the hydroxyl group appears as a doublet at δ 5.12 ppm (J = 6.4 Hz), confirming the chiral center’s configuration .

¹³C NMR (100 MHz, CDCl₃) assignments include the methoxy carbon (δ 55.7 ppm), hydroxyl-bearing carbon (δ 72.3 ppm), and aromatic carbons (δ 112.5–142.8 ppm) .

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC using a cellulose-based column (Chiralpak IC) resolves the (S)- and (R)-enantiomers with a retention time ratio of 1.2. The mobile phase (hexane/isopropanol, 90:10) achieves baseline separation, enabling precise ee determination .

Applications in Pharmaceutical Chemistry

Intermediate for Antihistamines

(S)-4-Methoxybenzhydrol serves as a precursor to levocetirizine, a non-sedative antihistamine. The (S)-enantiomer’s configuration enhances binding affinity to histamine H₁ receptors, reducing side effects compared to racemic mixtures .

Catalytic Asymmetric Synthesis

The compound’s chiral backbone facilitates synthesis of β-amino alcohols via Sharpless epoxidation. For example, reaction with epichlorohydrin in the presence of Ti(OiPr)₄ yields epoxy alcohols with 90% ee, critical for producing β-blockers like propranolol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume